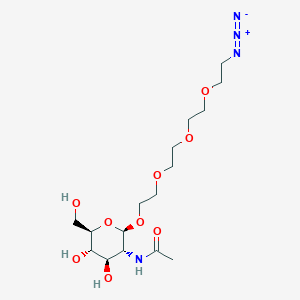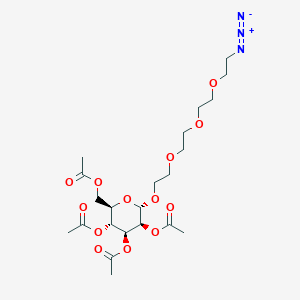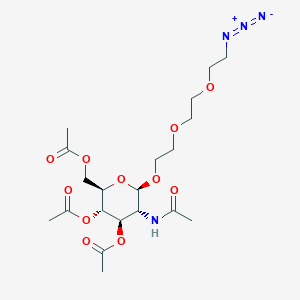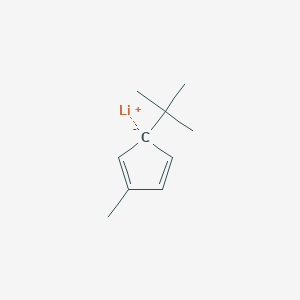![molecular formula C27H31Cl3N3V B6297945 {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 462661-86-5](/img/structure/B6297945.png)
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride (BVIPT) is a coordination complex of vanadium(III) with an organic ligand, 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine (BVIP). BVIPT is a member of the family of vanadium complexes, which are known to possess unique properties that make them attractive for use in a variety of scientific applications. BVIPT is an important vanadium complex due to its ability to act as a catalyst in a variety of reactions, as well as its potential to be used as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is not yet fully understood. However, it is believed to involve the formation of a vanadium-oxygen-nitrogen (V-O-N) bond, which is thought to be responsible for the catalytic activity of the complex. The V-O-N bond is believed to be formed by the reaction of the vanadium(III) ion with the oxygen and nitrogen atoms of the BVIP ligand.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, there is evidence that this compound may have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases. In addition, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride in lab experiments include its stability, low cost, and ease of synthesis. The complex is also highly soluble in aqueous solutions, making it easy to work with. However, there are some limitations to the use of this compound in lab experiments. The complex is sensitive to light and air, and can be easily oxidized, making it difficult to store. In addition, the complex is highly toxic, and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research on {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride. One possible direction is to further explore the biochemical and physiological effects of the complex, as well as its potential therapeutic applications. Another possible direction is to investigate the structure and reactivity of the complex, in order to better understand its mechanism of action. Finally, further research could be done to develop new methods for the synthesis of this compound, as well as new applications for the complex.
Synthesemethoden
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can be synthesized by a variety of methods. The most common method is the reaction of vanadium(III) chloride with 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine (BVIP) in aqueous solution. This reaction produces a yellow-brown precipitate of this compound. Other methods include the reaction of vanadium(III) chloride with 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine in the presence of a base, such as sodium hydroxide, or the reaction of vanadium(III) chloride with 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine in the presence of an acid, such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has a variety of scientific research applications. One of the most important applications is its use as a catalyst in a variety of organic reactions, such as the oxidation of alcohols and the hydrolysis of esters. This compound has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes and pigments. In addition, this compound has been used in the synthesis of nanomaterials and in the study of the structure and reactivity of coordination complexes.
Eigenschaften
IUPAC Name |
1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3.3ClH.V/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4;;;;/h7-19H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPACUDFYQZFAE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)

![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)